3-(Methylamino)piperidine-2,6-dione
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Overview
Description
“3-(Methylamino)piperidine-2,6-dione” is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers .
Synthesis Analysis
The synthesis process of 3-methylamino-piperidine is fewer in steps and high in yield . The synthesis technique of 3-methylamino piperidines is gentle, easy and simple to handle, and is fit for suitability for industrialized production . The yield of the present invention is 49.6% .
Molecular Structure Analysis
The molecular formula of 3-(Methylamino)piperidine-2,6-dione hydrochloride is C5H9ClN2O2 with an average mass of 164.590 Da .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Core Backbone of PROTAC Drugs
Piperidine-2,6-diones, including 3-(Methylamino)piperidine-2,6-dione, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . Specifically, it is the core backbone of the CRBN ligand in the design of PROTAC (Proteolysis-Targeting Chimeras) drugs . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Synthetic Intermediates in Organic Synthesis
Piperidine-2,6-diones serve as valuable and versatile synthetic intermediates in organic synthesis . They can be used to rapidly construct a series of important compounds, such as piperidine .
Synthesis of Aminoglutethimide
The synthesis method of piperidine-2,6-diones allows for the synthesis of the drug Aminoglutethimide . Aminoglutethimide is a drug that was traditionally used in the treatment of Cushing’s syndrome and is now used as an aromatase inhibitor .
Synthesis of Niraparib
The method could also be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer . The synthesis of niraparib can be achieved in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
Designing Drugs
Piperidines, including 3-(Methylamino)piperidine-2,6-dione, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Discovery and Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Treatment of Sickle Cell Disease
A series of novel substituted piperidine-2,6-dione derivatives, including 3-(Methylamino)piperidine-2,6-dione, have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, (S)-3-Aminopiperidine-2,6-dione hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
3-(methylamino)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-2-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYREAQLDBQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)piperidine-2,6-dione |
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